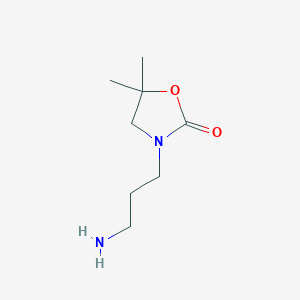
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of structurally similar Schiff base compounds. These are synthesized through the condensation of aldehydes with isonicotinic acid hydrazide, demonstrating a common strategy that might be applicable to the synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide (Yang, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often showcases interesting features like trans configurations and intermolecular hydrogen bonds, which contribute to their crystal packing and stability (Yang, 2007).
Chemical Reactions and Properties
The reactivity of a compound can be influenced by its functional groups. For example, Schiff bases, related to the target compound, demonstrate specific reactivity patterns, such as the formation of layers or networks through hydrogen bonds, which could predict the reactivity of this compound in chemical transformations (Yang, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the crystal structures of Schiff bases provide insights into the potential physical properties of this compound, including its crystalline form and stability (Yang, 2007).
Chemical Properties Analysis
The chemical properties, like acidity, basicity, and reactivity with other chemicals, are crucial for understanding the compound's behavior in various environments. These properties can be elucidated through studies on related compounds, which demonstrate how structural elements influence chemical reactivity and interactions (Yang, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
A study explored the synthesis of polyfunctionalized piperidone oxime ethers and evaluated their cytotoxicity on human cervical carcinoma (HeLa) cells. This research suggests the potential of derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, in anticancer drug synthesis (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Material Science and Supramolecular Chemistry
Isonicotinamide was employed as a supramolecular reagent in synthesizing copper(II) complexes, demonstrating its utility in the creation of inorganic–organic hybrid materials. This application underscores the versatility of isonicotinamide derivatives in materials science (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Pharmacological Research
Research into 1-Methylnicotinamide, a derivative of nicotinamide and structurally related to isonicotinamide compounds, showed its therapeutic potential against acute gastric lesions. This highlights the relevance of nicotinamide derivatives in developing treatments for gastric conditions (Brzozowski, Konturek, Chłopicki, Śliwowski, Pawlik, Ptak-Belowska, Kwiecień, Drozdowicz, Pajdo, Slonimska, Konturek, & Pawlik, 2008).
Neurodegenerative Disease Research
N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, a compound with structural features similar to this compound, was studied for its pharmacological properties as a 5-HT2A receptor inverse agonist. This research provides insights into developing treatments for conditions like schizophrenia and Alzheimer's disease (Vanover, Weiner, Makhay, Veinbergs, Gardell, Lameh, Del Tredici, Piu, Schiffer, Ott, Burstein, Uldam, Thygesen, Schlienger, Andersson, Son, Harvey, Powell, Geyer, Tolf, Brann, & Davis, 2006).
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-11-3-4-13(10-14(11)17)19-16(20)12-5-6-18-15(9-12)22-8-7-21-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWJZMRFBTWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)


![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)



![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)